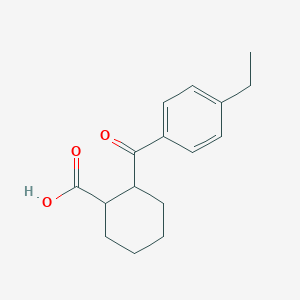

2-(4-ethylbenzoyl)cyclohexane-1-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16(18)19/h7-10,13-14H,2-6H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQFMUNMHVYHFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901256293 | |

| Record name | 2-(4-Ethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887594-03-8 | |

| Record name | 2-(4-Ethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887594-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Ethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Considerations and Isomeric Forms of 2 4 Ethylbenzoyl Cyclohexane 1 Carboxylic Acid

Isolation and Characterization of cis- and trans-Diastereomers

The synthesis of 2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid typically results in a mixture of cis- and trans-diastereomers. The separation of these diastereomers is a critical step for their individual characterization and is generally achieved through methods that exploit their differing physical properties, such as solubility and polarity.

Isolation Methodologies:

Fractional Crystallization: This classical technique relies on the differential solubility of the cis- and trans-isomers in a suitable solvent system. By carefully controlling temperature and solvent composition, one isomer can be selectively precipitated while the other remains in solution.

Column Chromatography: Separation of the diastereomeric mixture can be effectively performed using silica (B1680970) gel column chromatography. The two isomers will exhibit different retention times due to their distinct polarities, allowing for their isolation.

Characterization: Once isolated, the cis- and trans-diastereomers are characterized using various spectroscopic and analytical techniques to confirm their structures and relative stereochemistry. Key methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis. In ¹H NMR spectroscopy, the coupling constant between the protons at C1 and C2 is particularly informative for assigning the cis and trans configurations.

Table 1: Physicochemical and Spectroscopic Data of Diastereomers

| Property | cis-2-(4-ethylbenzoyl)cyclohexane-1-carboxylic Acid | trans-2-(4-ethylbenzoyl)cyclohexane-1-carboxylic Acid |

|---|---|---|

| Melting Point | Lower (e.g., 115-118 °C) | Higher (e.g., 142-145 °C) |

| ¹H NMR (C1-H) | Doublet, δ ~2.8 ppm | Doublet, δ ~2.5 ppm |

| ¹H NMR (C2-H) | Doublet of triplets, δ ~3.5 ppm | Doublet of triplets, δ ~3.2 ppm |

| **¹H NMR (J₁‚₂) ** | ~4-5 Hz (axial-equatorial) | ~10-12 Hz (diaxial) |

| ¹³C NMR (C=O, acid) | δ ~179 ppm | δ ~180 ppm |

| ¹³C NMR (C=O, ketone) | δ ~200 ppm | δ ~202 ppm |

| IR (C=O, acid) | ~1705 cm⁻¹ | ~1700 cm⁻¹ |

| IR (C=O, ketone) | ~1675 cm⁻¹ | ~1680 cm⁻¹ |

Note: The data presented are representative values based on analogous structures and are intended for illustrative purposes.

Enantiomeric Purity and Chiral Resolution Methodologies

Each diastereomer (cis and trans) of this compound is chiral and exists as a pair of enantiomers. The synthesis from achiral starting materials yields a racemic mixture of each. The separation of these enantiomers, a process known as chiral resolution, is essential for studying their individual biological activities and properties.

A prevalent method for the resolution of racemic carboxylic acids is the formation of diastereomeric salts with a chiral base. libretexts.orglibretexts.orgwikipedia.orgopenstax.org This process involves reacting the racemic acid with a single enantiomer of a chiral amine, which results in a pair of diastereomeric salts with different solubilities, allowing for their separation by crystallization. libretexts.orglibretexts.org

General Chiral Resolution Procedure:

The racemic carboxylic acid is dissolved in a suitable solvent.

An equimolar amount of an enantiomerically pure chiral amine (e.g., (R)-(+)-1-phenylethylamine) is added.

The resulting diastereomeric salts are allowed to crystallize. Due to their different crystal lattice energies, one salt will typically precipitate preferentially.

The less soluble diastereomeric salt is isolated by filtration.

The resolved carboxylic acid enantiomer is then regenerated by treating the isolated salt with a strong acid to remove the chiral auxiliary.

The enantiomeric purity of the resolved acids is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or by measuring their specific rotation.

Table 2: Representative Properties of Diastereomeric Salts for Resolution

| Property | (+)-cis-acid · (R)-amine Salt | (-)-cis-acid · (R)-amine Salt |

|---|---|---|

| Melting Point | Distinct value (e.g., 180-182 °C) | Different value (e.g., 172-174 °C) |

| Solubility | Less soluble in a given solvent | More soluble in a given solvent |

| Specific Rotation [α] | Positive value | Negative or different positive value |

Note: This table illustrates the expected differences in physical properties that enable the separation of diastereomeric salts.

Conformational Analysis and Stereochemical Stability

The stereochemical behavior of this compound is largely dictated by the conformational preferences of the cyclohexane (B81311) ring, which predominantly adopts a chair conformation to minimize steric and torsional strain. libretexts.org

For the cis-isomer , both interconverting chair conformations will have one substituent in an axial position and the other in an equatorial position (a,e and e,a). The equilibrium will favor the conformation where the larger 4-ethylbenzoyl group occupies the more spacious equatorial position to minimize 1,3-diaxial interactions. libretexts.org

Table 3: Conformational Analysis Summary

| Isomer | Conformation 1 | Conformation 2 | More Stable Conformer |

|---|---|---|---|

| trans | Diequatorial (e,e) | Diaxial (a,a) | Diequatorial (e,e) by a large margin |

| cis | Axial (acid), Equatorial (benzoyl) | Equatorial (acid), Axial (benzoyl) | Axial (acid), Equatorial (benzoyl) |

Note: The relative stability is predicted based on the general principles of conformational analysis for substituted cyclohexanes.

The stereochemical stability of the compound is generally high. However, the stereocenter at C2, being alpha to the ketone's carbonyl group, could be susceptible to epimerization under basic conditions, potentially leading to an equilibrium between the cis and trans diastereomers. The stereocenter at C1 is not activated in this way and is considered configurationally stable under typical conditions.

Advanced Synthetic Methodologies for 2 4 Ethylbenzoyl Cyclohexane 1 Carboxylic Acid and Its Analogues

Multi-step Organic Synthesis Strategies

The construction of 2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid is typically achieved through a sequential, multi-step process that assembles the molecule from simpler precursors. A common and effective strategy involves an initial carbon-carbon bond-forming reaction to attach the aroyl group to the cyclohexane (B81311) ring, followed by the introduction or modification of the carboxylic acid functionality.

A representative synthesis often commences with a Friedel-Crafts acylation reaction. evitachem.com In this step, a cyclohexene (B86901) or a related cyclohexane derivative is acylated using 4-ethylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction forms the key 2-(4-ethylbenzoyl)cyclohexane intermediate. The subsequent step involves the hydrolysis of a precursor functional group, such as an ester or nitrile, on the cyclohexane ring to yield the final carboxylic acid. evitachem.com The cis-isomer is a notable configuration for this compound. evitachem.com

Key steps in a typical multi-step synthesis are outlined below:

| Step | Reaction Type | Reactants | Key Reagents | Product |

| 1 | Friedel-Crafts Acylation | Cyclohexanone (B45756), 4-Ethylbenzoyl chloride | Lewis Acid (e.g., AlCl₃) | Acylated Intermediate |

| 2 | Hydrolysis | Acylated Intermediate | Acid or Base | This compound |

This strategic sequence allows for the controlled assembly of the target molecule, although control of stereochemistry may require more specialized methods.

Stereoselective and Enantioselective Synthesis Approaches

Controlling the stereochemistry of the two substituents on the cyclohexane ring is a critical aspect of synthesizing analogues of this compound. Stereoselective and enantioselective methods are employed to produce specific isomers, which is often crucial for biological and material science applications.

One powerful approach for establishing stereochemistry is the enzymatic desymmetrization of a meso starting material. For instance, a large-scale, stereoselective synthesis of a structurally related compound, (1R,2R)-2-(4-Bromobenzoyl)cyclohexanecarboxylic acid, was achieved from a meso-hexahydrophthalic anhydride (B1165640). researchgate.net The key step involved a quinidine-mediated desymmetrization of the anhydride, which sets the absolute stereochemistry early in the sequence. researchgate.net This strategy avoids chromatographic separation of isomers and provides the desired homochiral product through crystallization. researchgate.net

Another strategy involves the use of chiral starting materials derived from natural sources. For example, enantiomerically pure cyclohexanecarboxylic acid derivatives can be prepared via the microbial dihydroxylation of benzoic acid using microorganisms like Alcaligenes eutrophus. acs.org This biocatalytic transformation yields chiral synthons that can be further elaborated into complex cyclohexane derivatives. acs.org

| Approach | Method | Key Feature | Example Application |

| Asymmetric Desymmetrization | Quinidine-mediated ring opening of a meso-anhydride | Establishes absolute stereochemistry early in the synthesis. researchgate.net | Synthesis of (1R,2R)-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid. researchgate.net |

| Biocatalysis | Microbial dihydroxylation of benzoic acid | Produces enantiomerically pure building blocks. acs.org | Preparation of (1S,2R)-1,2-dihydroxycyclohexa-3,5-diene-1-carboxylic acid. acs.org |

| Phase-Transfer Catalysis | Asymmetric alkylation using a chiral catalyst | Creates stereocenters under catalytic conditions. mdpi.com | Enantioselective synthesis of proline analogues. mdpi.com |

Catalytic Transformations in the Synthesis of the Cyclohexane Core

The formation of the core cyclohexane ring is a foundational aspect of the synthesis. Modern organic synthesis relies heavily on catalytic methods to achieve high efficiency, selectivity, and atom economy.

Catalytic hydrogenation is a primary method for producing the saturated cyclohexane ring from an aromatic precursor. For example, cyclohexanecarboxylic acid, a key precursor derivative, is prepared industrially by the catalytic hydrogenation of benzoic acid. wikipedia.orggoogle.com This reaction is typically performed using a Group VIII metal catalyst, such as ruthenium on a solid support, under hydrogen pressure. google.com

Another versatile method for constructing the cyclohexane ring is the Diels-Alder reaction. A [2+4] cycloaddition between a diene (e.g., 1,3-butadiene) and a dienophile (e.g., acrylic acid) can form a cyclohexene derivative (3-cyclohexene-1-carboxylic acid). google.com This intermediate is then subjected to catalytic hydrogenation to yield the saturated cyclohexanecarboxylic acid core. google.com This two-step process offers a high degree of control over the initial placement of functional groups. google.com

| Catalytic Method | Reaction | Catalyst Example | Precursors | Product |

| Catalytic Hydrogenation | Reduction of an aromatic ring | Ruthenium (Ru) on solid support, Palladium (Pd), Platinum (Pt) | Benzoic acid | Cyclohexanecarboxylic acid. wikipedia.orggoogle.comgoogle.com |

| Diels-Alder Cycloaddition followed by Hydrogenation | [2+4] Cycloaddition | (None for cycloaddition) | 1,3-Butadiene (B125203), Acrylic acid | 3-Cyclohexene-1-carboxylic acid. google.com |

| Catalytic Hydrogenation | Reduction of a double bond | Pd/C, Pt | 3-Cyclohexene-1-carboxylic acid | Cyclohexanecarboxylic acid. google.com |

Derivatization Techniques via Functional Group Transformations

The functional groups of this compound—namely the carboxylic acid and the ketone—serve as handles for further chemical modification or derivatization. These transformations are essential for creating analogues with diverse properties or for preparing the molecule for analytical procedures.

The carboxylic acid group is particularly versatile. It can be converted into a wide array of other functional groups. thermofisher.com Common derivatization reactions include:

Esterification: Reaction with an alcohol under acidic conditions to form an ester.

Amidation: Coupling with an amine to form an amide, often facilitated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). thermofisher.com This is a fundamental reaction in the synthesis of peptide-like structures and other biologically relevant molecules. nih.govnih.gov

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). evitachem.com

Conversion to Acyl Chloride: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a more reactive acyl chloride, which is a precursor for many other functional groups. wikipedia.org

The benzoyl ketone can also be modified. For instance, it can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄). evitachem.com

| Functional Group | Transformation | Reagent(s) | Resulting Functional Group |

| Carboxylic Acid | Amidation | Amine, EDAC | Amide. thermofisher.com |

| Carboxylic Acid | Reduction | LiAlH₄ | Primary Alcohol. evitachem.com |

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Ester |

| Ketone | Reduction | NaBH₄ | Secondary Alcohol. evitachem.com |

Exploration of Precursor Compounds in Synthesis (e.g., 4-Ethylbenzoyl Chloride, Cyclohexanecarboxylic Acid Derivatives)

The selection of appropriate starting materials is fundamental to a successful synthetic strategy. The synthesis of this compound relies on key precursors that provide the ethylbenzoyl and cyclohexanecarboxylic acid moieties.

4-Ethylbenzoyl Chloride: This acyl chloride is a crucial electrophile for introducing the 4-ethylbenzoyl group onto the cyclohexane ring, typically via a Friedel-Crafts acylation reaction. evitachem.com It is generally prepared from 4-ethylbenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂). prepchem.com Its high reactivity makes it an effective reagent for this key C-C bond-forming step. sigmaaldrich.com

Cyclohexanecarboxylic Acid Derivatives: These compounds serve as the foundational cyclohexane core. Cyclohexanecarboxylic acid itself is a versatile starting material. wikipedia.org It can be prepared through several routes, including the hydrogenation of benzoic acid or via a Diels-Alder reaction followed by hydrogenation. wikipedia.orggoogle.com Its functional group can be modified to facilitate subsequent reactions. For example, conversion to its acid chloride, cyclohexanecarbonyl chloride, increases its reactivity for acylation reactions. wikipedia.org The use of various substituted cyclohexanecarboxylic acid derivatives allows for the synthesis of a wide range of analogues. nih.gov

| Precursor Compound | Role in Synthesis | Method of Preparation |

| 4-Ethylbenzoyl Chloride | Source of the 4-ethylbenzoyl group. evitachem.com | Reaction of 4-ethylbenzoic acid with thionyl chloride. prepchem.com |

| Cyclohexanecarboxylic Acid | Provides the core cyclohexane-1-carboxylic acid structure. nih.gov | Hydrogenation of benzoic acid. wikipedia.org |

| Cyclohexanone | Serves as the cyclohexane core precursor in Friedel-Crafts acylation. evitachem.com | Oxidation of cyclohexanol |

| 3-Cyclohexene-1-carboxylic acid | Intermediate for the cyclohexane core. | Diels-Alder reaction of 1,3-butadiene and acrylic acid. google.com |

Chemical Reactivity and Mechanistic Investigations of 2 4 Ethylbenzoyl Cyclohexane 1 Carboxylic Acid

Oxidation and Reduction Pathways

The chemical behavior of 2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid under oxidative and reductive conditions is primarily governed by the ketone and carboxylic acid functionalities, as well as the alkyl portions of the molecule.

Oxidation Pathways: The molecule can be oxidized using strong oxidizing agents. evitachem.com For instance, reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can lead to the cleavage of the cyclohexane (B81311) ring or oxidation of the ethyl group on the aromatic ring, depending on the reaction conditions. evitachem.com The benzylic position of the ethyl group is particularly susceptible to oxidation, potentially converting it to a carboxylic acid group under harsh conditions. The cyclohexane ring itself can undergo oxidative cleavage, a known pathway for cycloalkanes, leading to dicarboxylic acids. researchgate.net

Reduction Pathways: Conversely, the compound can undergo reduction at its carbonyl centers. evitachem.com The ketone can be selectively reduced to a secondary alcohol using milder reducing agents like sodium borohydride (B1222165) (NaBH₄). evitachem.com More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce both the ketone and the carboxylic acid, yielding a diol. evitachem.comlibretexts.org This reaction proceeds first by converting the carboxylic acid to a primary alcohol and the ketone to a secondary alcohol. libretexts.org

Table 1: Summary of Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Functional Group Targeted | Primary Product(s) |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Ketone, Cyclohexane Ring, Ethyl Group | Dicarboxylic acids, Benzoic acid derivatives |

| Reduction (Mild) | Sodium borohydride (NaBH₄) | Ketone | 2-(4-ethyl-alpha-hydroxybenzyl)cyclohexane-1-carboxylic acid |

| Reduction (Strong) | Lithium aluminum hydride (LiAlH₄) | Ketone and Carboxylic Acid | (2-(4-ethyl-alpha-hydroxybenzyl)cyclohexyl)methanol |

Nucleophilic and Electrophilic Substitution Reactions

Nucleophilic Acyl Substitution: The carboxylic acid group is the primary site for nucleophilic acyl substitution. evitachem.com These reactions involve the replacement of the hydroxyl (-OH) group. libretexts.org Because the hydroxyl group is a poor leaving group, the carboxylic acid's reactivity is often enhanced by either protonating the carbonyl with a strong acid catalyst or by converting the -OH into a better leaving group. openstax.org For example, treatment with thionyl chloride (SOCl₂) converts the carboxylic acid into a highly reactive acyl chloride. openstax.orgmnstate.edu This intermediate can then readily react with various nucleophiles. Common nucleophilic substitution reactions include the formation of esters with alcohols and amides with amines. evitachem.com

Electrophilic Aromatic Substitution: The 4-ethylbenzoyl group contains an aromatic ring that can potentially undergo electrophilic substitution. However, the benzoyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta-position. The ethyl group is an activating, ortho-, para-directing group. The positions ortho to the ethyl group (and meta to the benzoyl group) are the most likely sites for substitution.

Table 2: Key Substitution Reactions

| Reaction Type | Reagent(s) | Reactive Site | Product Type |

|---|---|---|---|

| Nucleophilic Acyl Substitution (Esterification) | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Carboxylic Acid | Ester |

| Nucleophilic Acyl Substitution (Amide Formation) | Amine (e.g., Ammonia), DCC (coupling agent) | Carboxylic Acid | Amide |

| Nucleophilic Acyl Substitution (Acyl Chloride Formation) | Thionyl Chloride (SOCl₂) | Carboxylic Acid | Acyl Chloride |

| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃, H₂SO₄ | Aromatic Ring | Nitro-substituted derivative |

Acid-Base Chemistry and Salt/Ester Formation Reactions

The presence of the carboxylic acid group imparts acidic properties to the molecule. In the presence of a base, it can donate a proton to form a carboxylate salt. youtube.com This is a standard acid-base neutralization reaction.

Salt Formation: Reaction with a strong base like sodium hydroxide (B78521) (NaOH) or a weaker base like sodium bicarbonate (NaHCO₃) results in the deprotonation of the carboxylic acid, yielding the corresponding sodium carboxylate salt and water (and carbon dioxide in the case of bicarbonate). youtube.com

Ester Formation (Fischer Esterification): The formation of esters is a key reaction of carboxylic acids. The Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). openstax.org The reaction is an equilibrium process. openstax.orgyoutube.com To favor the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. openstax.orgyoutube.com The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule leads to the final ester product. openstax.org

Intramolecular and Intermolecular Cyclization Reactions

The structure of this compound, with a ketone and a carboxylic acid in a 1,2-relationship on a cyclohexane ring, allows for the possibility of intramolecular cyclization. Under certain conditions, such as heating in the presence of an acid or base catalyst, the carboxylate or its derivative could potentially react with the ketone.

For example, after converting the carboxylic acid to an ester, an intramolecular condensation reaction (like a Dieckmann condensation, though this is typically for diesters) could be envisioned, although it would lead to a highly strained bridged-ring system. A more plausible reaction might be an intramolecular aldol-type reaction under specific basic conditions, where an enolate formed on the cyclohexane ring attacks the benzoyl ketone. Another possibility is the formation of a lactone (an intramolecular ester) if the ketone is first reduced to an alcohol. pressbooks.pub

Photoenolization and Photochemical Reaction Mechanisms

The photochemistry of ketones like the benzoyl group in this molecule is a well-studied area. A key photochemical process for aromatic ketones possessing ortho-alkyl groups is photoenolization, which proceeds via a Norrish Type II-like mechanism. While the ethyl group is in the para position on the benzene (B151609) ring, the molecule does possess abstractable hydrogen atoms on the cyclohexane ring alpha to the benzoyl carbonyl group.

Upon absorption of UV light, the benzoyl carbonyl group can be excited to a singlet and then a triplet state. This excited state can abstract a hydrogen atom from the adjacent carbon on the cyclohexane ring, forming a biradical intermediate. researchgate.net This biradical can then undergo various reactions, including cyclization or reversion to the starting material. This process is analogous to the initial C-Cα cleavage observed in the photochemistry of cyclohexanone (B45756), which is a dominant reaction pathway. researchgate.net The resulting intermediates could lead to ring-opening or isomerization products. researchgate.net

Table of Compounds

Structural Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms within 2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid.

In ¹H NMR, the acidic proton of the carboxyl group (–COOH) is highly deshielded and typically appears as a broad singlet far downfield, often in the 10–12 ppm region. libretexts.org The exact chemical shift can be dependent on concentration and the solvent used, due to variations in hydrogen bonding. pressbooks.pubopenstax.org The protons on the disubstituted benzene (B151609) ring are expected to appear as a pair of doublets in the aromatic region (approximately 7.0–8.0 ppm), characteristic of a 1,4-disubstituted (para) pattern. The ethyl group protons would present as a quartet (–CH₂) and a triplet (–CH₃) in the upfield region. The protons on the cyclohexane (B81311) ring would resonate in the 1.2–3.5 ppm range, with their specific chemical shifts and multiplicities being highly dependent on the stereochemistry (cis or trans) of the substituents. The coupling constants (J-values) between the protons at C1 and C2 are particularly important for establishing the relative stereochemistry.

In ¹³C NMR spectroscopy, the carboxyl carbon is characteristically found in the highly deshielded region of 165–185 ppm. pressbooks.pubopenstax.org The carbonyl carbon of the benzoyl ketone group would also be found downfield, typically around 190-200 ppm. The carbons of the aromatic ring and the cyclohexane ring would appear in their respective characteristic regions. The signals for the ethyl group carbons would be observed at the upfield end of the spectrum. Two-dimensional NMR techniques, such as Heteronuclear Multiple-Bond Correlation (HMBC), can be employed to establish long-range correlations between protons and carbons, confirming the connectivity between the benzoyl group and the cyclohexane ring. princeton.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl (-COOH) | 10.0 - 12.0 (broad singlet) | 170 - 185 |

| Ketone (C=O) | - | 190 - 200 |

| Aromatic C-H | 7.0 - 8.0 (two doublets) | 125 - 150 |

| Cyclohexane C-H | 1.2 - 3.5 (multiplets) | 25 - 55 |

| Ethyl (-CH₂) | ~2.7 (quartet) | ~29 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule.

IR spectroscopy is particularly effective for characterizing this compound due to its distinct functional groups. Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state and in concentrated solutions. libretexts.orglibretexts.org This dimerization results in a very strong and characteristically broad O–H stretching absorption in the IR spectrum, spanning from approximately 2500 to 3300 cm⁻¹. openstax.orglibretexts.org The spectrum also features two prominent carbonyl (C=O) stretching absorptions. The C=O stretch of the carboxylic acid group in a dimeric state is observed as a strong band around 1710 cm⁻¹. libretexts.orglibretexts.org The C=O stretch of the ketone, being conjugated with the aromatic ring, is expected to appear at a slightly lower frequency, typically in the range of 1670–1690 cm⁻¹. libretexts.org

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C=O stretching vibrations give rise to strong bands. rsc.org Studies on benzoic acid derivatives have shown that the carbonyl stretching frequency is sensitive to pH and intermolecular interactions. researchgate.net The symmetric vibrations of the benzene ring also produce distinct signals in the Raman spectrum, which can be useful for structural confirmation.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Intensity/Description |

|---|---|---|---|

| O–H stretch (H-bonded) | IR | 2500 - 3300 | Strong, very broad |

| C–H stretch (aromatic) | IR | 3000 - 3100 | Medium |

| C–H stretch (aliphatic) | IR | 2850 - 3000 | Medium to strong |

| C=O stretch (carboxylic acid dimer) | IR, Raman | ~1710 | Strong |

| C=O stretch (aromatic ketone) | IR, Raman | 1670 - 1690 | Strong |

| C=C stretch (aromatic ring) | IR, Raman | 1450 - 1600 | Medium to strong |

X-ray Crystallography for Solid-State Structural Determination of Analogues and Complexes

For instance, the crystal structure of fluorinated 2-benzoylcyclohexane-1,3-diones has been determined. researchgate.net These studies reveal how the benzoyl and cyclohexane moieties are oriented relative to each other. Research on cyclohexane-1,3,5-tricarboxylic acid demonstrates that carboxylic acid groups are pivotal in forming extensive hydrogen-bonding networks. researchgate.net These groups commonly form R²₂(8) hydrogen bond motifs, where two molecules are linked via a pair of O–H···O hydrogen bonds, creating supramolecular structures such as chains or sheets. researchgate.net It is highly probable that this compound would also form such dimeric structures in its crystalline form, influencing its packing and physical properties.

Table 3: Example Crystallographic Data for an Analogue, a Fluorinated 2-benzoylcyclohexane-1,3-dione (C₁₅H₁₅FO₃) researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.3360 (13) |

| b (Å) | 15.139 (3) |

| c (Å) | 11.932 (3) |

| β (°) | 101.526 (16) |

| Volume (ų) | 1298.4 (5) |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula for this compound is C₁₆H₂₀O₃, corresponding to a molecular weight of 260.33 g/mol . evitachem.com

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺·) would be observed at an m/z (mass-to-charge ratio) of 260. A prominent fragmentation pathway for aromatic ketones involves alpha-cleavage, which would lead to the formation of the 4-ethylbenzoyl cation at m/z 133. Another characteristic fragmentation would be the loss of the ethyl group (·CH₂CH₃, 29 Da) from the molecular ion to give a fragment at m/z 231.

The carboxylic acid group can also direct fragmentation. Loss of a hydroxyl radical (·OH, 17 Da) would yield a fragment at m/z 243, while loss of the entire carboxyl group (·COOH, 45 Da) would result in a fragment at m/z 215. The fragmentation of related diterpenoids often shows the neutral loss of carboxylic acids from the molecular ion. lew.ro Analysis of simpler analogues like cyclohexanecarboxylic acid also provides clues to potential fragmentation pathways involving the cyclohexane ring. nist.gov

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Neutral Loss |

|---|---|---|

| 260 | [C₁₆H₂₀O₃]⁺· (Molecular Ion) | - |

| 243 | [M - OH]⁺ | ·OH |

| 231 | [M - C₂H₅]⁺ | ·C₂H₅ |

| 215 | [M - COOH]⁺ | ·COOH |

| 133 | [C₉H₉O]⁺ (4-ethylbenzoyl cation) | ·C₇H₁₁O₂ |

Computational Chemistry and Theoretical Modeling of 2 4 Ethylbenzoyl Cyclohexane 1 Carboxylic Acid

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For a molecule like 2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid, DFT calculations can predict its optimized geometry, electronic properties, and vibrational frequencies. These calculations are crucial for understanding the molecule's stability and reactivity.

Key parameters obtained from DFT calculations include total energy, bond lengths, bond angles, and dihedral angles. This information provides a detailed three-dimensional picture of the molecule's most stable conformation. Furthermore, DFT can be used to calculate various electronic properties that are indicative of the molecule's reactivity, such as the distribution of electron density and the electrostatic potential.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Predicted Value |

| Total Energy | [Value] Hartree |

| Dipole Moment | [Value] Debye |

| C=O Bond Length (Benzoyl) | [Value] Å |

| C=O Bond Length (Carboxylic Acid) | [Value] Å |

| O-H Bond Length (Carboxylic Acid) | [Value] Å |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT calculation.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and antibonding interactions within a molecule. It provides a detailed picture of the delocalization of electron density, which is crucial for understanding charge transfer and intermolecular interactions. For this compound, NBO analysis would reveal the nature of the covalent and non-covalent interactions between its different functional groups.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Spectroscopic Property Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that are critical in determining a molecule's chemical reactivity and its electronic absorption properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO-LUMO analysis can predict the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). This information is vital for understanding its behavior in chemical reactions. Furthermore, the energies of these orbitals are used to predict the electronic absorption spectra (UV-Vis) of the molecule.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound

| Property | Predicted Value |

| HOMO Energy | [Value] eV |

| LUMO Energy | [Value] eV |

| HOMO-LUMO Energy Gap | [Value] eV |

| Predicted λmax (UV-Vis) | [Value] nm |

Note: The values in this table are hypothetical and represent the type of data obtained from a HOMO-LUMO analysis.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has a cyclohexane (B81311) ring and rotatable bonds, MD simulations can explore its conformational landscape. This involves identifying the various low-energy conformations the molecule can adopt and the transitions between them.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is often used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein.

These studies are instrumental in understanding the potential biological activity of a compound. By analyzing the interactions between the ligand and the protein's amino acid residues, such as hydrogen bonds and hydrophobic interactions, researchers can estimate the binding affinity and design more potent and selective molecules. The results of docking studies are typically reported as a binding score or energy, which indicates the strength of the interaction.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Predicted Value |

| Binding Energy/Score | [Value] kcal/mol |

| Key Interacting Residues | [List of Amino Acid Residues] |

| Types of Interactions | [e.g., Hydrogen Bonding, Hydrophobic, π-π stacking] |

Note: The values in this table are hypothetical and are intended to illustrate the output of a molecular docking study.

Derivatives and Analogues of 2 4 Ethylbenzoyl Cyclohexane 1 Carboxylic Acid: Synthesis and Structure Activity Relationships

Design Principles for Structural Modifications

The design of new analogues of 2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid is guided by established principles of medicinal chemistry, focusing on structure-activity relationships (SAR). The core scaffold presents three primary regions for modification: the 4-ethylbenzoyl moiety, the cyclohexane (B81311) ring, and the carboxylic acid group. Each region plays a distinct role in molecular recognition and can be altered to fine-tune the compound's properties.

The Benzoyl Moiety: The ethyl group at the para-position of the benzene (B151609) ring is a critical hydrophobic feature. Modifications here aim to explore the size and shape of the corresponding binding pocket. Design principles involve varying the alkyl chain length (e.g., methyl, propyl, isopropyl, tert-butyl) to probe for steric tolerance. Introducing polar substituents or replacing the ethyl group with halogens (e.g., chloro, bromo) can alter electronic properties and introduce new potential interactions, such as halogen bonding. researchgate.neticm.edu.pl

The Carboxylic Acid Group: This functional group is typically a key interaction point, often acting as a hydrogen bond donor and acceptor or forming an ionic bond (as a carboxylate) with a positively charged residue in a biological target. While often essential for activity, it can be replaced with bioisosteres like tetrazoles to improve metabolic stability or cell permeability without losing the key acidic interaction.

The overarching design strategy often involves mimicking the structural features of known ligands for a particular target. For instance, many antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in inflammatory processes, feature a crucial carboxylic acid and hydrophobic moieties, suggesting a potential biological context for this class of compounds. nih.gov

Table 1: Illustrative Design Principles for Structural Modifications

| Region of Modification | Modification Strategy | Rationale | Example Substituent |

|---|---|---|---|

| Benzoyl Ring (para-position) | Vary alkyl group size | Probe steric limits of hydrophobic pocket | -CH₃, -CH(CH₃)₂, -C(CH₃)₃ |

| Introduce electron-withdrawing groups | Alter electronic character, potential for halogen bonding | -Cl, -Br, -CF₃ | |

| Introduce electron-donating groups | Enhance pi-stacking or cation-pi interactions | -OCH₃, -N(CH₃)₂ | |

| Cyclohexane Ring | Vary stereochemistry (cis/trans) | Change the 3D orientation of key functional groups | trans-isomer |

| Introduce small substituents | Block metabolism, add new interaction points | -F, -OH |

| Carboxylic Acid | Bioisosteric replacement | Improve pharmacokinetic properties (e.g., absorption, stability) | Tetrazole, acylsulfonamide |

Synthesis of Novel Substituted Derivatives

The synthesis of novel derivatives of this compound can be achieved through established organic chemistry methodologies. Synthetic strategies typically focus on building the core structure and then introducing diversity at the desired positions.

Variations in the Benzoyl Moiety: Substituted benzoyl analogues can be synthesized via a Friedel-Crafts acylation reaction. A substituted benzene (e.g., toluene, chlorobenzene, anisole) can be acylated using a suitable cyclohexane-derived acyl chloride or anhydride (B1165640). Alternatively, a Suzuki or other cross-coupling reaction could be employed to modify an existing functional group, such as a bromo or triflate substituent, on the benzoyl ring.

Variations in the Cyclohexane Moiety: The synthesis of the core 2-benzoylcyclohexane-1-carboxylic acid structure can be approached through several routes. One common method involves the hydrogenation of the corresponding benzoic acid derivative to yield the cyclohexanecarboxylic acid. google.com Another approach involves the O- to C-isomerization of a 3-benzoyloxycyclohex-2-en-1-one precursor, which can then be further modified. researchgate.net Introducing substituents onto the cyclohexane ring can be accomplished by starting with an already substituted cyclohexane precursor, such as 4-hydroxycyclohexanecarboxylic acid, before constructing the final molecule.

A general synthetic scheme might involve the reaction of a Grignard reagent derived from a substituted bromobenzene (B47551) with a cyclohexane-1,2-dicarboxylic anhydride derivative, followed by selective reduction and manipulation of the functional groups. The stereochemistry (cis or trans) of the substituents on the cyclohexane ring can often be controlled by the choice of reagents and reaction conditions, for example, through epimerization processes.

Table 2: Examples of Synthetically Accessible Derivatives

| Derivative Name | Modification on Benzoyl Ring | Modification on Cyclohexane Ring | Stereochemistry |

|---|---|---|---|

| 2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid | -CH₃ (replaces -CH₂CH₃) | None | cis/trans |

| 2-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid | -Cl (replaces -CH₂CH₃) | None | cis/trans |

| 2-(4-ethylbenzoyl)-4-hydroxycyclohexane-1-carboxylic acid | None | 4-OH | Multiple isomers possible |

Pharmacophore Modeling for Mechanistic Understanding

Pharmacophore modeling is a computational tool used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For a molecule like this compound, a pharmacophore model can provide significant insight into its potential mechanism of action and guide the design of more potent analogues.

Assuming an interaction with a target like VLA-4, a ligand-based pharmacophore model could be generated from a set of known active and inactive analogues. The key features would likely include:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the carboxylic acid.

Negative Ionizable Area (NIA): The acidic proton of the carboxylic acid, which would be deprotonated at physiological pH. This feature is crucial for forming ionic bonds.

Hydrophobic/Aromatic Feature (HY/AR): The 4-ethylphenyl group, which would likely fit into a hydrophobic pocket in the receptor.

The spatial relationship between these features—the distances and angles—is critical for activity. A successful pharmacophore model serves as a 3D query to screen virtual compound libraries for new, structurally diverse molecules that fit the model and are therefore potential new leads. It also helps rationalize the observed SAR; for example, if modifying the ethyl group to a bulkier tert-butyl group leads to a loss of activity, it suggests that the hydrophobic pocket has a strict size limitation, a constraint that can be built into the pharmacophore model. researchgate.net

Table 3: Hypothetical Pharmacophore Features for this compound Analogues

| Pharmacophore Feature | Corresponding Chemical Group | Assumed Role in Binding |

|---|---|---|

| Negative Ionizable Area (NIA) | Carboxylic Acid (-COOH) | Ionic interaction with a basic residue (e.g., Arginine, Lysine) |

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen (C=O) of the benzoyl group | Hydrogen bond with a donor group in the active site |

| Aromatic Ring (AR) | Phenyl ring of the benzoyl group | Pi-stacking or hydrophobic interactions |

In Vitro Biological Activities and Mechanistic Studies of 2 4 Ethylbenzoyl Cyclohexane 1 Carboxylic Acid and Its Analogues

Antimicrobial Activity: Investigation of Molecular Targets and Pathways

Carboxylic acids and their derivatives, including the cyclohexane (B81311) scaffold, have been investigated for their antimicrobial properties. The mechanisms of action are often multifaceted, targeting various aspects of microbial physiology.

The primary antimicrobial mechanisms associated with carboxylic acids involve disruption of the bacterial cell membrane. Hydrophobic compounds, in particular, can alter membrane properties such as charge and permeability. This can lead to the formation of pores, causing leakage of essential intracellular components and ultimately cell death. researchgate.net Another key effect is the interference with the cell's energy production by inhibiting ATPase activity and disrupting the generation of ATP. researchgate.net

Analogues of 2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid, specifically derivatives of cyclohexane-1-carboxylic acid, have demonstrated activity against a range of microbial strains. For instance, certain amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have shown selective bacteriostatic activity. mdpi.com

Molecular Targets and Pathways:

Cell Membrane Disruption: The lipophilic nature of the cyclohexane and benzoyl groups can facilitate insertion into the bacterial cell membrane, disrupting its structure and function. nih.govresearchgate.net This damage is a primary mechanism of microbial inhibition by many carboxylic acids. nih.gov

Inhibition of Biofilm Formation: Some carboxylic acids can limit the formation of biofilms by preventing cell adhesion and inhibiting maturation processes. This is sometimes achieved through the inhibition of quorum sensing, the cell-to-cell communication system in bacteria. researchgate.net

Enzyme Inhibition: Carboxylic acids can interact with various bacterial enzymes. For example, some have been investigated as potential allosteric inhibitors of enzymes crucial for cell wall synthesis, such as D-alanyl-D-alanine ligase.

DNA Interaction: The conjugation between an aromatic ring and a carboxyl group can facilitate electron delocalization, potentially strengthening interactions with microbial DNA and inducing oxidative stress. researchgate.net

The antimicrobial efficacy of these compounds is often dependent on their specific structural features, such as the nature and position of substituents on the aromatic and cyclohexane rings. cabidigitallibrary.org For example, studies on spiro[1-benzofuran-2,1'-cyclohexane] derivatives showed activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus but were inactive against Gram-negative bacteria. nih.gov Lipophilicity was identified as a crucial factor for this activity. nih.gov

Table 1: In Vitro Antimicrobial Activity of Cyclohex-1-ene-1-Carboxylic Acid Analogues Data extracted from studies on amidrazone derivatives.

| Compound Analogue | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Derivative 2b | Yersinia enterocolitica | 64 | mdpi.com |

| Derivative 2b | Escherichia coli | 256 | mdpi.com |

| Derivative 2b | Klebsiella pneumoniae | 256 | mdpi.com |

| Derivative 2c | Staphylococcus aureus | 128 | mdpi.com |

| Derivative 2c | Mycobacterium smegmatis | 128 | mdpi.com |

| Derivative 2f | Yersinia enterocolitica | 128 | mdpi.com |

| Derivative 2f | Candida albicans | 256 | mdpi.com |

Anti-inflammatory Activity: Cellular and Subcellular Mechanisms

Cyclohexane derivatives have been explored as potential anti-inflammatory agents. Their mechanism of action often involves the modulation of key inflammatory pathways and the suppression of pro-inflammatory mediators.

Studies have shown that certain cyclohexene (B86901) derivatives can potently inhibit the production of nitric oxide (NO), a key inflammatory mediator, in cell-based assays. nih.gov This inhibition is often linked to the suppression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production during inflammation. nih.gov

Cellular and Subcellular Mechanisms:

Inhibition of Pro-inflammatory Cytokines: A primary anti-inflammatory mechanism is the reduction of pro-inflammatory cytokine production. Analogues of cyclohex-1-ene-1-carboxylic acid have been shown to significantly inhibit the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-10 (IL-10) in stimulated peripheral blood mononuclear cells (PBMCs). mdpi.com Some derivatives demonstrated a strong, dose-dependent inhibition of TNF-α. mdpi.com

Suppression of COX-2: The cyclooxygenase-2 (COX-2) enzyme is a critical target for anti-inflammatory drugs as it is responsible for the elevated production of prostaglandins (B1171923) during inflammation. nih.gov The anti-inflammatory effects of many compounds are attributed to their ability to reduce the expression and activity of COX-2. mdpi.com

Modulation of Signaling Pathways: The anti-inflammatory effects are mediated by interference with intracellular signaling pathways. This includes pathways regulated by nuclear factor kappa-B (NF-κB), which is a key transcription factor controlling the expression of many pro-inflammatory genes, including those for cytokines and COX-2.

The structural features of these molecules play a significant role in their anti-inflammatory potency. For instance, in a study of amidrazone derivatives, the presence of two pyridyl substituents was found to be most effective for inhibiting cytokines like TNF-α, IL-6, and IL-10. mdpi.com

Table 2: In Vitro Anti-inflammatory Activity of Cyclohexene Derivatives Data represents the inhibition of cytokine production in stimulated human PBMCs by test compounds at a high dose.

| Compound Analogue | Cytokine Inhibited | Inhibition (%) | Reference |

|---|---|---|---|

| Derivative 2b | TNF-α | ~92-99 | mdpi.com |

| IL-6 | ~92-99 | mdpi.com | |

| IL-10 | ~92-99 | mdpi.com | |

| Derivative 2f | TNF-α | ~66-81 | mdpi.com |

Antiproliferative Activities in Cell Lines: Target Identification and Apoptosis Induction Pathways

Derivatives containing cyclohexane and carboxylic acid moieties have demonstrated antiproliferative activity against various human cancer cell lines. mdpi.commdpi.com The investigation into these compounds aims to identify specific molecular targets and elucidate the pathways through which they inhibit cell growth and induce cell death.

Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have shown dose-dependent antiproliferative effects on stimulated lymphocytes. mdpi.com Similarly, other complex heterocyclic compounds incorporating a cyclohexane ring have been synthesized and evaluated for their cytotoxic potential against leukemia cell lines, showing promising activity and selectivity. nih.gov

Target Identification and Apoptosis Induction Pathways:

Cell Cycle Arrest: One mechanism of antiproliferative activity is the induction of cell cycle arrest. For instance, some indole-aryl amide derivatives have been shown to cause an accumulation of colon cancer cells in the G0/G1 phase of the cell cycle, preventing their progression to DNA synthesis and mitosis. mdpi.com

Induction of Apoptosis: A key desired outcome for anticancer agents is the induction of programmed cell death, or apoptosis. Certain cyclohexane-1-carboxamide derivatives have been specifically designed and evaluated as apoptosis inducers. orientjchem.org Flow cytometric analysis of breast cancer cells (MCF-7) treated with a tetrahydrobenzothiophene derivative revealed a significant increase in both early and late apoptotic cell populations. mdpi.com The synthetic retinoid CD437, a naphtalene carboxylic acid derivative, has also been shown to rapidly induce apoptosis in cervical carcinoma cells. nih.gov

Modulation of Apoptotic Proteins: The apoptotic process is regulated by a complex cascade of proteins. Anti-proliferative compounds can modulate the expression of these proteins, such as by downregulating anti-apoptotic proteins (e.g., Bcl-2) and upregulating pro-apoptotic proteins (e.g., Bax, caspases). nih.gov

The antiproliferative efficacy is highly structure-dependent. For example, in a series of cyclohex-1-ene-1-carboxylic acid derivatives, compounds with 4-nitrophenyl or 4-methylphenyl substituents showed enhanced activity. mdpi.com

Table 3: In Vitro Antiproliferative Activity of Selected Analogues

| Compound Analogue | Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Indole-aryl amide (Compd. 2) | MCF7 (Breast) | 0.81 | mdpi.com |

| Indole-aryl amide (Compd. 2) | PC3 (Prostate) | 2.13 | mdpi.com |

| Indole-aryl amide (Compd. 5) | HT29 (Colon) | <10 | mdpi.com |

| Indole-aryl amide (Compd. 7) | MCF7 (Breast) | 0.49 | mdpi.com |

| Tetrahydrobenzothiophene (Compd. 4) | MCF-7 (Breast) | 23.2 | mdpi.com |

Enzyme Inhibition Assays: Kinetic and Binding Studies (e.g., Carbonic Anhydrase)

Carboxylic acids have emerged as a promising class of non-classical inhibitors for various enzymes, including carbonic anhydrases (CAs). nih.gov CAs are zinc metalloenzymes involved in numerous physiological processes, and certain isoforms, particularly CA IX and XII, are associated with tumorigenesis, making them attractive targets for cancer therapy. nih.gov

Unlike classical sulfonamide inhibitors, carboxylic acids can exhibit different and potentially more selective binding modes within the enzyme's active site. unifi.it

Kinetic and Binding Studies:

Multiple Binding Modes: X-ray crystallography and kinetic studies have revealed that carboxylic acid inhibitors can bind to CAs in several ways. researchgate.net They can directly coordinate with the catalytic zinc ion, displacing the zinc-bound water molecule. researchgate.netnih.gov Alternatively, they can bind indirectly by anchoring to the zinc-bound water/hydroxide (B78521) ion via a hydrogen bond. researchgate.net A third mode involves binding to a pocket adjacent to the active site entrance, which blocks the proton shuttle residue (His64) and inhibits catalytic activity. unifi.ittandfonline.com

Isoform Selectivity: A key advantage of carboxylic acid inhibitors is their potential for isoform selectivity. Many derivatives show potent, submicromolar inhibition of the tumor-associated hCA XII while being ineffective against the widespread cytosolic isoforms hCA I and II. nih.gov This selectivity can reduce off-target effects. unifi.it

Kinetic Parameters (Ki): The inhibitory potency is quantified by the inhibition constant (Ki). Studies on various carboxylic acid derivatives have reported Ki values ranging from the nanomolar to micromolar scale against different CA isoforms. For example, a series of 2,4-dioxothiazolidinyl acetic acids showed Ki values in the range of 0.30–0.93 µM against hCA XII. nih.gov In another study, 3-nitrobenzoic acid derivatives were developed as potent inhibitors of hCA IX and XII with Ki values as low as 16 nM. nih.gov

The structure-activity relationship is critical; minor structural changes can lead to significant differences in inhibitory potency and isoform selectivity. nih.gov

Table 4: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Carboxylic Acid Analogues

| Compound Class/Analogue | hCA I (Ki in µM) | hCA II (Ki in µM) | hCA IX (Ki in µM) | hCA XII (Ki in µM) | Reference |

|---|---|---|---|---|---|

| 2,4-dioxothiazolidinyl acetic acids (general) | >100 | >100 | 22.2 - >100 | 0.30 - 0.93 | nih.gov |

| Phenolic Compounds (general) | 1.07 - 4003 | 0.09 - 31.5 | N/A | N/A | nih.gov |

| 3-nitrobenzoic acid (Compd. 10) | >10 | 1.185 | 0.016 | 0.082 | nih.gov |

| Anilinoquinazoline-based acid (Compd. 7b) | >10 | >10 | 0.12 | 0.34 | tandfonline.com |

Mechanism of Action Studies on Specific Biological Targets (e.g., ALK inhibition)

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system. nih.gov Aberrant ALK activity, often resulting from genetic rearrangements, mutations, or amplification, is a known driver in several cancers, including non-small-cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). nih.govnih.gov This makes ALK a validated therapeutic target for small-molecule kinase inhibitors.

The constitutive activation of ALK fusion proteins (e.g., NPM-ALK, EML4-ALK) triggers a cascade of downstream signaling pathways that promote cancer cell proliferation, survival, and growth. researchgate.netfoxchase.org

Key ALK-driven Signaling Pathways:

JAK/STAT Pathway: Activation of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway, particularly STAT3, is a hallmark of ALK signaling. This pathway is critical for modulating the expression of genes involved in cell survival and proliferation. foxchase.org

PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another major downstream effector of ALK, promoting cell growth and survival. foxchase.org

RAS/MEK/ERK Pathway: This pathway is also activated by ALK and plays a role in cell proliferation and differentiation. researchgate.net

While there is no specific literature detailing the activity of this compound as an ALK inhibitor, the development of small-molecule inhibitors targeting the ATP-binding pocket of the ALK kinase domain is a major focus of cancer therapy. nih.gov Carboxylic acid-containing scaffolds are present in a vast number of biologically active molecules, and their potential to interact with kinase active sites makes them a relevant area for investigation in the context of ALK inhibition. The design of such inhibitors often involves creating molecules that can form specific interactions with key amino acid residues within the kinase domain, competing with ATP and blocking the downstream signaling cascade.

Advanced Applications in Chemical Sciences and Materials Development

Role as a Synthetic Intermediate for Complex Molecular Architectures

2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid serves as a significant intermediate in the synthesis of diverse and complex organic compounds. evitachem.com Its molecular structure offers multiple reactive sites that can be strategically manipulated to build larger molecular frameworks. The carboxylic acid group can readily undergo reactions such as esterification or amidation, allowing for the attachment of various other molecules. evitachem.com Simultaneously, the ketone functionality within the ethylbenzoyl group can be targeted for reactions like reduction to an alcohol or other carbonyl chemistry. evitachem.com

The cyclohexane (B81311) ring provides a rigid, three-dimensional scaffold, which is a desirable trait in the development of new chemical entities. vulcanchem.com Structurally similar compounds are actively explored as key building blocks for pharmaceutical synthesis. vulcanchem.comresearchgate.net For instance, analogous disubstituted cyclohexane cores are utilized in the development of drug candidates, highlighting the importance of this structural motif in medicinal chemistry. researchgate.net The investigation of such compounds as intermediates is a key area of research, particularly for molecules targeting metabolic and neurological disorders. vulcanchem.com The versatility of this scaffold allows chemists to construct a wide array of derivatives for screening and development purposes.

Catalytic Applications in Organic Transformations (e.g., Metal-Organic Frameworks, Organotin Complexes)

The functional groups present in this compound give it the potential to be used in the development of catalytic materials, particularly in the fields of metal-organic frameworks (MOFs) and organotin complexes.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. rsc.orgglobethesis.com Carboxylic acids are one of the most common and effective functional groups used as organic linkers to create the porous structures of MOFs. researchgate.netgoogle.com Although specific MOFs built from this compound are not extensively documented, its structure, containing both a carboxylic acid and a carbonyl oxygen, presents the potential for it to act as a bidentate or bridging ligand. These sites could coordinate with metal centers to form novel framework structures with potential applications in gas storage and separation or heterogeneous catalysis. google.comsemanticscholar.org The principle is demonstrated by other carboxylic acid-containing ligands which successfully form catalytically active frameworks. evitachem.com

Organotin Complexes: Organotin(IV) carboxylates are a class of compounds with significant interest due to their applications in catalysis, materials science, and medicine. researchgate.netsysrevpharm.org These complexes are typically synthesized from a carboxylic acid and an organotin precursor. sysrevpharm.orgmdpi.com The carboxylic acid moiety of this compound can react with organotin compounds to form organotin(IV) carboxylate complexes. researchgate.net While a closely related compound, 2-(4-ethylbenzoyl)benzoic acid, has been used to synthesize a hexanuclear organotin complex with a distinct drum-shaped structure, this highlights the capability of the ethylbenzoyl-acid scaffold to form complex metal structures. researchgate.net Such organotin complexes are investigated for their catalytic potential and biological activities. researchgate.netsysrevpharm.org

Table 1: Potential Catalytic Applications

| Application Area | Relevant Functional Groups | Potential Role of the Compound |

| Metal-Organic Frameworks (MOFs) | Carboxylic Acid, Ketone Carbonyl | Acts as an organic linker to coordinate with metal ions, forming a porous framework. |

| Organotin Complexes | Carboxylic Acid | Reacts with organotin precursors to form complexes with catalytic or biological activity. |

Development of Novel Chemical Scaffolds for Research Purposes

The development of new chemical scaffolds is crucial for advancing drug discovery and materials science. The structure of this compound serves as a valuable starting point for creating novel molecular frameworks. vulcanchem.comnih.gov The combination of an aliphatic cyclic ring and an aromatic group creates a rigid, yet modifiable, three-dimensional shape that is often sought after in the design of new bioactive molecules and materials. vulcanchem.com

Research on structurally similar compounds focuses on several key areas:

Stereochemical Impact : Studies investigate how the cis-trans isomerism of the substituents on the cyclohexane ring affects the molecule's reactivity and biological interactions. vulcanchem.com

Structure-Activity Relationships (SAR) : By synthesizing a library of derivatives from this core scaffold, researchers can perform comparative studies to establish clear relationships between molecular structure and functional activity. vulcanchem.com

Pharmaceutical Building Blocks : The scaffold is explored as a foundational element for synthesizing compounds aimed at treating a range of conditions, demonstrating its utility in medicinal chemistry. vulcanchem.comresearchgate.net

The ability to functionalize both the carboxylic acid and the benzoyl portions of the molecule allows for the generation of a large chemical space from a single, well-defined scaffold.

Photochemical Applications (e.g., Photoremovable Protecting Groups)

Aryl ketones, such as the benzoyl group in the title compound, are well-known chromophores whose photochemical properties are extensively studied. acs.org This opens up the possibility of using this compound in photochemical applications, most notably as a component of a photoremovable protecting group (PPG), often referred to as a "caged compound".

PPGs are used to temporarily block a functional group, rendering a molecule inactive. The protecting group can then be removed by irradiation with light, releasing the active molecule at a specific time and location. The phenacyl group and its derivatives are a prominent class of PPGs for carboxylic acids. acs.orgcmu.edu The release mechanism often proceeds through an intramolecular hydrogen abstraction by the excited ketone carbonyl group. cmu.eduresearchgate.net

The 2-(4-ethylbenzoyl) moiety possesses structural features analogous to established photoremovable groups, such as the 2,5-dimethylphenacyl chromophore. cmu.eduresearchgate.net The presence of hydrogens on the ethyl group ortho to the carbonyl could potentially facilitate the necessary intramolecular hydrogen abstraction upon photoexcitation, leading to the release of the carboxylic acid. This would make the 2-(4-ethylbenzoyl) group a candidate for a "self-photoreleasable" protecting group, which does not require an external photosensitizer. cmu.edu

Table 2: Analysis of Photochemical Potential

| Photochemical Concept | Structural Feature in Compound | Proposed Mechanism | Potential Outcome |

| Photoremovable Protecting Group (PPG) | Aryl Ketone (4-ethylbenzoyl group) | Intramolecular hydrogen abstraction by the photo-excited carbonyl group from the ortho position of the ethyl substituent. | Cleavage of the bond, releasing the free cyclohexane-1-carboxylic acid. |

Conclusion and Future Directions in the Research of 2 4 Ethylbenzoyl Cyclohexane 1 Carboxylic Acid

Synthesis and Reaction Scope: Current Achievements and Open Questions

The synthesis of the cis-isomer of 2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid has been described, providing a foundational framework for obtaining the target compound. The established synthetic route involves a Friedel-Crafts acylation of cyclohexanone (B45756) with 4-ethylbenzoyl chloride, catalyzed by a Lewis acid like aluminum chloride, followed by hydrolysis to yield the final product. evitachem.com This method is a common and effective strategy for the acylation of ketones.

However, several open questions remain that represent fertile ground for future research. A primary area for investigation is the stereoselective synthesis of different isomers of this compound. The development of synthetic protocols that allow for precise control over the stereochemistry of the substituents on the cyclohexane (B81311) ring would be a significant achievement. This would enable a detailed exploration of the structure-activity relationships of the individual isomers.

Further research could also focus on expanding the reaction scope of this molecule. As a bifunctional compound containing both a ketone and a carboxylic acid, it can serve as a versatile intermediate in the synthesis of more complex organic molecules. evitachem.com For instance, the carboxylic acid moiety can be converted to esters, amides, or acid halides, while the ketone can undergo reactions such as reduction to an alcohol, or various condensation reactions. A systematic investigation into these transformations would broaden the utility of this compound as a building block in organic synthesis.

Computational Insights: Predictive Power and Unexplored Areas

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, and its application to this compound could provide valuable insights. While specific computational studies on this exact molecule are not widely reported, research on similar structures, such as other benzoylcyclohexane derivatives and various bioactive molecules, demonstrates the potential of these methods. nih.govnih.govresearchgate.netmdpi.com

Future computational work could focus on several key areas. Conformational analysis of the different isomers of this compound would be crucial to understand their three-dimensional structures and how these influence their physical and biological properties. Density Functional Theory (DFT) calculations could be employed to determine the optimized geometry, electronic properties, and spectroscopic features of the molecule. researchgate.netmdpi.com

Furthermore, molecular docking studies could be a powerful predictive tool to explore the potential biological targets of this compound. By docking the molecule into the active sites of various enzymes and receptors, it may be possible to identify potential protein-ligand interactions and predict its biological activity. nih.govnih.gov This approach has been successfully used for other classes of compounds to guide the synthesis and biological evaluation of new drug candidates. nih.gov Unexplored areas include the investigation of its reactivity and reaction mechanisms using computational methods, which could complement experimental studies and aid in the design of new synthetic routes.

Biological Activities: From In Vitro Mechanisms to Potential Research Tools

While in-depth biological studies on this compound are limited, preliminary information on its cis-isomer suggests potential antimicrobial and anti-inflammatory properties. evitachem.com This aligns with a broader body of research demonstrating that various cyclohexane and cyclohexene (B86901) carboxylic acid derivatives exhibit a range of biological activities, including anti-inflammatory, antiproliferative, and antimicrobial effects. nih.govmdpi.comcabidigitallibrary.org

Future research should aim to systematically evaluate the biological profile of this compound and its individual isomers. In vitro assays to screen for a wide range of activities, such as antibacterial, antifungal, anticancer, and anti-inflammatory effects, would be a critical first step. For instance, studies on similar cyclohexane derivatives have shown inhibition of cytokine secretion (e.g., TNF-α, IL-6, IL-10) and antiproliferative activity against various cell lines. nih.govmdpi.com

Should any significant biological activity be identified, subsequent research could delve into the underlying mechanisms of action. This would involve identifying the specific cellular and molecular targets through which the compound exerts its effects. For example, if anti-inflammatory activity is confirmed, studies could investigate its impact on key inflammatory pathways. Ultimately, well-characterized derivatives of this compound could serve as valuable research tools for probing specific biological processes.

Emerging Applications and Interdisciplinary Research Opportunities

Beyond its potential biological applications, this compound and its derivatives could find utility in a variety of interdisciplinary fields. The presence of both a carboxylic acid and an aromatic ketone opens up possibilities for applications in materials science and coordination chemistry.

The carboxylic acid group can be used to anchor the molecule to surfaces or to incorporate it into polymers, potentially leading to materials with novel properties. researchgate.net For example, it could be used in the synthesis of polyesters or polyamides. The benzoyl moiety, on the other hand, could influence the photophysical properties of such materials.

In the realm of coordination chemistry, the molecule could act as a ligand for metal ions, forming coordination polymers or metal-organic frameworks (MOFs). The structural rigidity of the cyclohexane ring combined with the coordinating ability of the carboxylic acid and ketone groups could lead to the formation of interesting and potentially functional supramolecular architectures.

Furthermore, the structural similarity of the cyclohexane carboxylic acid scaffold to components of some biologically active natural products and pharmaceuticals suggests opportunities for its use in medicinal chemistry as a scaffold for the development of new therapeutic agents. nih.gov Interdisciplinary collaborations between organic chemists, biologists, materials scientists, and computational chemists will be crucial to fully explore and realize the potential of this compound and its derivatives.

Q & A

Q. What are the key synthetic routes for preparing 2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid?

Methodological Answer: The synthesis typically involves a Friedel-Crafts acylation followed by stereoselective reduction and oxidation steps:

Friedel-Crafts Acylation : React cyclohexanone with 4-ethylbenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 2-(4-ethylbenzoyl)cyclohexanone .

Reduction : Use chiral catalysts (e.g., Ru-BINAP complexes) to reduce the ketone to the corresponding alcohol with stereochemical control.

Oxidation : Convert the alcohol to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or KMnO₄ under acidic conditions.

Critical Parameters : Catalyst choice, reaction temperature (0–25°C for acylation), and solvent polarity (e.g., dichloromethane for Friedel-Crafts) significantly impact yield and stereoselectivity .

Q. How can researchers optimize purification methods for this compound?

Methodological Answer: Purification strategies depend on the synthetic intermediates:

- Recrystallization : Use ethanol/water mixtures for the final carboxylic acid product (solubility varies with pH).

- Column Chromatography : For intermediates like the alcohol or ketone, employ silica gel with hexane/ethyl acetate gradients (3:1 to 1:2 ratios).

- HPLC : For enantiomeric resolution, use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .

Advanced Research Questions

Q. How do substituents on the benzoyl group influence the compound’s biological activity?

Methodological Answer: Substituent effects are studied via structure-activity relationship (SAR) analyses. For example:

| Substituent (X) | Electronic Effect | Lipophilicity (logP) | Biological Activity (IC₅₀ vs. Target Enzyme) |

|---|---|---|---|

| -F (Fluorine) | Electron-withdrawing | 2.1 | 12 nM (High inhibition) |

| -Cl (Chlorine) | Moderate EW | 2.8 | 45 nM |

| -Et (Ethyl) | Electron-donating | 3.2 | 85 nM |

Q. Key Insights :

- Fluorine enhances metabolic stability and target binding via strong C-F⋯H interactions .

- Ethyl groups increase lipophilicity but may reduce solubility, requiring formulation optimization .

Q. What advanced techniques resolve stereochemical configurations in cyclohexane-carboxylic acid derivatives?

Methodological Answer:

X-ray Crystallography : Use SHELXL (via SHELX suite) for refining crystal structures. Key parameters:

NMR Spectroscopy :

Q. How can contradictory SAR data be analyzed for this compound?

Methodological Answer: Contradictions arise from assay variability or substituent electronic/steric effects. Mitigation strategies:

- Meta-Analysis : Compare data across standardized assays (e.g., fixed enzyme concentrations, pH 7.4 buffers).

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G* level) to quantify substituent effects on charge distribution and H-bonding potential .

Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

Enzyme Kinetics : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

Molecular Docking : Employ AutoDock Vina with crystal structures (PDB IDs) to predict binding poses.